molecular formula C8H11NO B14749696 2,5-Dimethylphenylhydroxylamine CAS No. 3096-64-8

2,5-Dimethylphenylhydroxylamine

Cat. No.: B14749696
CAS No.: 3096-64-8
M. Wt: 137.18 g/mol
InChI Key: HFMKDGHUNOPVAA-UHFFFAOYSA-N
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Description

2,5-Dimethylphenylhydroxylamine is an organic compound with the molecular formula C8H11NO It is a derivative of phenylhydroxylamine, where two methyl groups are substituted at the 2 and 5 positions of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dimethylphenylhydroxylamine can be achieved through several methods. One common approach involves the reduction of 2,5-dimethyl nitrobenzene using a suitable reducing agent such as iron powder in the presence of hydrochloric acid. The reaction proceeds as follows:

2,5-Dimethyl nitrobenzene+Fe+HClThis compound+FeCl3\text{2,5-Dimethyl nitrobenzene} + \text{Fe} + \text{HCl} \rightarrow \text{this compound} + \text{FeCl}_3 2,5-Dimethyl nitrobenzene+Fe+HCl→this compound+FeCl3​

Another method involves the catalytic hydrogenation of 2,5-dimethyl nitrobenzene using a palladium catalyst under hydrogen gas. This method offers a cleaner and more efficient route to the desired product.

Industrial Production Methods

Industrial production of this compound typically involves large-scale catalytic hydrogenation processes. The use of continuous flow reactors and optimized reaction conditions ensures high yield and purity of the product. The choice of catalyst, reaction temperature, and pressure are critical parameters that influence the efficiency of the industrial process.

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethylphenylhydroxylamine undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 2,5-dimethyl nitrosobenzene using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Further reduction of this compound can yield 2,5-dimethyl aniline.

    Substitution: The hydroxylamine group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2)

    Reduction: Iron powder (Fe), hydrochloric acid (HCl), palladium catalyst (Pd)

    Substitution: Various electrophiles and nucleophiles depending on the desired substitution product

Major Products Formed

    Oxidation: 2,5-Dimethyl nitrosobenzene

    Reduction: 2,5-Dimethyl aniline

    Substitution: Various substituted derivatives depending on the reactants used

Scientific Research Applications

2,5-Dimethylphenylhydroxylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes, pharmaceuticals, and agrochemicals.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the production of specialty chemicals and as a stabilizer in certain industrial processes.

Mechanism of Action

The mechanism of action of 2,5-Dimethylphenylhydroxylamine involves its interaction with molecular targets such as enzymes and receptors. The hydroxylamine group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can modulate cellular signaling pathways. Additionally, the compound can interact with specific enzymes, inhibiting their activity and affecting various biochemical processes.

Comparison with Similar Compounds

Similar Compounds

  • 2,5-Dimethyl aniline
  • 2,5-Dimethyl nitrosobenzene
  • 2,5-Dimethoxyphenethylamine

Comparison

2,5-Dimethylphenylhydroxylamine is unique due to the presence of the hydroxylamine group, which imparts distinct chemical reactivity compared to its analogs. For example, 2,5-Dimethyl aniline lacks the hydroxylamine group and thus exhibits different chemical behavior and biological activity. Similarly, 2,5-Dimethyl nitrosobenzene, being an oxidized form, has different redox properties and applications.

Properties

CAS No.

3096-64-8

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

IUPAC Name

N-(2,5-dimethylphenyl)hydroxylamine

InChI

InChI=1S/C8H11NO/c1-6-3-4-7(2)8(5-6)9-10/h3-5,9-10H,1-2H3

InChI Key

HFMKDGHUNOPVAA-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NO

Origin of Product

United States

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